TDI-10229
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (ADCY10). Soluble adenylyl cyclase is an enzyme involved in intracellular signaling and plays a crucial role in various physiological processes, including sperm activation and motility, intraocular pressure regulation, and glucose-stimulated insulin release from pancreatic beta cells .
Preparation Methods
The synthesis of TDI-10229 involves a series of chemical reactions designed to achieve high potency and selectivity for soluble adenylyl cyclase. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to enhance the compound’s potency and bioavailability.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
TDI-10229 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
TDI-10229 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of soluble adenylyl cyclase in various chemical processes.
Biology: The compound is used to investigate the biological functions of soluble adenylyl cyclase in cellular signaling pathways.
Medicine: this compound is being explored for its potential therapeutic applications in treating diseases related to dysregulated soluble adenylyl cyclase activity, such as certain types of cancer and metabolic disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
TDI-10229 exerts its effects by inhibiting the activity of soluble adenylyl cyclase. This enzyme is responsible for converting adenosine triphosphate to cyclic adenosine monophosphate, a critical second messenger involved in various cellular processes. By inhibiting soluble adenylyl cyclase, this compound disrupts the production of cyclic adenosine monophosphate, thereby affecting the downstream signaling pathways regulated by this second messenger .
Comparison with Similar Compounds
TDI-10229 is unique compared to other soluble adenylyl cyclase inhibitors due to its high potency and oral bioavailability. Similar compounds include:
LRE1: A known soluble adenylyl cyclase inhibitor with lower potency and selectivity compared to this compound.
KH7: Another soluble adenylyl cyclase inhibitor with poor pharmacokinetic profiles and lower efficacy
This compound stands out due to its improved pharmacokinetic properties, making it a valuable tool for in vivo studies and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-benzyl-1,5-dimethylpyrazol-3-yl)-6-chloropyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-10-12(8-11-6-4-3-5-7-11)15(21-22(10)2)13-9-14(17)20-16(18)19-13/h3-7,9H,8H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMTYSWGHKYXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC(=NC(=N2)N)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.